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Compound of Interest

Compound Name: Azinic acid

Cat. No.: B1255432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the in silico prediction of Azinic
acid toxicity. Azinic acid is a compound with limited available experimental toxicological data.

The predictions and pathways described herein are based on computational models and

established principles of toxicology and should be validated by appropriate in vitro and in vivo

experimental studies.

Introduction
Azinic acid (H₃NO₂) is a nitrogen oxoacid.[1] Due to the scarcity of experimental data,

computational (in silico) methods provide a crucial first step in assessing its potential toxicity.

This guide outlines a comprehensive workflow for the in silico prediction of Azinic acid's

toxicological profile, encompassing data acquisition, model selection, endpoint prediction, and

mechanistic interpretation. The methodologies described are grounded in established principles

of computational toxicology and are intended to guide researchers in making informed

decisions for further experimental investigation.

Physicochemical Properties of Azinic Acid
Azinic acid is a small, polar molecule.[2] Its computed properties, such as its low molecular

weight and negative LogP, suggest high water solubility.[1] These characteristics are critical

inputs for many toxicological prediction models.
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Property Value Source

Molecular Formula H₃NO₂ PubChem[1]

Molecular Weight 49.03 g/mol PubChem[1]

Canonical SMILES --INVALID-LINK--[O-] PubChem[1]

InChI Key
WIGBIRJTZOHFID-

UHFFFAOYSA-N
PubChem[1]

XLogP3 -1.3 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Polar Surface Area 53.9 Å² Smolecule[2]

In Silico Toxicity Prediction Workflow
A robust in silico toxicity assessment integrates multiple computational approaches to build a

weight of evidence. The following workflow is recommended for Azinic acid.
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A generalized workflow for in silico toxicity prediction.

Core Methodologies for Toxicity Prediction
(Quantitative) Structure-Activity Relationship (QSAR)
Modeling
QSAR models are mathematical relationships that correlate the chemical structure and

physicochemical properties of a compound with its biological activity, including toxicity.[3] For

Azinic acid, relevant descriptors would include:

Topological descriptors: Molecular weight, atom counts, connectivity indices.

Geometric descriptors: Molecular surface area, volume.
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Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.[3]

Hybrid descriptors: Charged partial surface area descriptors.

These descriptors can be calculated using various software and used as inputs for QSAR

models to predict a range of toxicological endpoints.

Expert Rule-Based Systems
Expert rule-based systems, such as Derek Nexus, utilize a knowledge base of structural alerts

(toxicophores) derived from published literature and proprietary data to predict toxicity.[4] The

system identifies substructures within a query molecule that are associated with specific

toxicities.

Statistical-Based Systems
Statistical-based systems, like SARAH Nexus, employ machine learning algorithms trained on

large datasets of experimental results to predict specific endpoints, such as Ames mutagenicity.

These models provide a probabilistic assessment of toxicity.

Read-Across
Read-across is a data gap-filling technique that uses data from structurally similar compounds

(analogues) to predict the properties of a target compound. The OECD QSAR Toolbox is a

commonly used tool for performing read-across assessments.

Prediction of Key Toxicological Endpoints
Genotoxicity and Mutagenicity
Prediction Approach: A combination of an expert rule-based system (e.g., Derek Nexus) and a

statistical-based system (e.g., SARAH Nexus) is recommended, in line with ICH M7 guidelines.

Potential Structural Alerts: The N-O bond in Azinic acid could be a potential structural alert, as

N-hydroxy compounds can be associated with genotoxicity.

Proposed In Vitro Confirmation:
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Ames Test (Bacterial Reverse Mutation Assay): This is a widely used test to detect point

mutations caused by a chemical.

Strains:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli

strain WP2 uvrA are commonly used.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from induced rat liver).

Procedure:

Azinic acid is dissolved in a suitable solvent (e.g., water).

Varying concentrations of the test article, the bacterial tester strain, and (if required) the S9

mix are combined in a test tube.

The mixture is poured onto minimal glucose agar plates.

Plates are incubated at 37°C for 48-72 hours.

Evaluation: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is

counted. A significant, dose-dependent increase in the number of revertant colonies

compared to the negative control indicates a mutagenic potential.

Carcinogenicity
Prediction Approach: QSAR models and expert systems can provide an initial assessment. The

results from genotoxicity predictions are also a strong indicator of carcinogenic potential.

Proposed In Vitro Confirmation:

Cell Transformation Assay (e.g., Bhas 42): This assay assesses the potential of a chemical

to induce neoplastic transformation in cultured cells.

Organ Toxicity
Prediction Approach: QSAR models and expert systems can identify potential hepatotoxicants.
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Potential Mechanism: The reactivity of the nitrogen-oxygen bond could lead to the formation of

reactive metabolites in the liver, causing oxidative stress and cellular damage.
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Oxidative Stress Mitochondrial Dysfunction

Hepatocyte Death
(Apoptosis/Necrosis)

Hepatotoxicity
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A potential pathway for Azinic acid-induced hepatotoxicity.

Prediction Approach: QSAR models can predict potential interactions with key cardiac ion

channels (e.g., hERG).

Proposed In Vitro Confirmation:

hERG Patch-Clamp Assay: This electrophysiological assay directly measures the effect of a

compound on the hERG potassium channel, a key player in cardiac repolarization.
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Irritation and Corrosion
Prediction Approach: QSAR models trained on skin and eye irritation data can be used. The

acidic nature of Azinic acid suggests a potential for irritation.

Proposed In Vitro Confirmation:

Reconstructed Human Epidermis (RhE) Test (for skin irritation): This test uses a 3D model of

human skin to assess the irritant potential of a chemical.

Bovine Corneal Opacity and Permeability (BCOP) Test (for eye irritation): This ex vivo test

uses bovine corneas to evaluate the potential for eye damage.

Decision Making and Weight of Evidence
The outputs from the various in silico models should not be considered in isolation. A weight of

evidence approach is crucial, where concordant predictions from multiple models increase the

confidence in the predicted hazard.[5] Discrepancies between models should be carefully

evaluated. The in silico predictions should then be used to prioritize and guide subsequent in

vitro and in vivo testing.
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A framework for decision making based on in silico predictions.

Conclusion
In the absence of experimental data, a structured in silico approach provides a valuable

framework for the initial toxicological assessment of Azinic acid. By integrating QSAR

modeling, expert systems, statistical models, and read-across analysis, researchers can

identify potential hazards and prioritize the compound for further experimental investigation.

This guide provides a roadmap for such an assessment, emphasizing a weight of evidence

approach to decision-making and the importance of subsequent experimental validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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